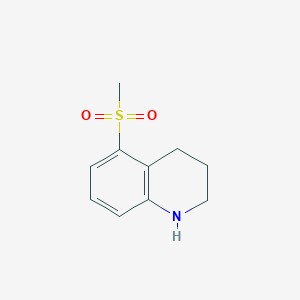

5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H13NO2S . It has a molecular weight of 211.28 . This compound is part of the tetrahydroquinoline family, which is a group of important simple nitrogen heterocycles that are widespread in nature and present in a broad variety of pharmacologically active compounds .

Molecular Structure Analysis

The molecular structure of 5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline includes a tetrahydroquinoline ring with a methanesulfonyl group attached . The exact conformation of the molecule and the orientation of these groups can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline has a density of 1.2±0.1 g/cm3 . Its index of refraction is 1.553 , and it has a boiling point of 435.3±45.0 ºC (760 mmHg) . The flash point is 217.1±28.7 ºC .Orientations Futures

The future directions for research on 5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline could include elucidating its specific synthesis methods, exploring its chemical reactions, determining its mechanism of action, and investigating its potential applications in various fields. Given the importance of the tetrahydroquinoline family in pharmacologically active compounds , this compound could have potential applications in medicinal chemistry.

Mécanisme D'action

Target of Action

The primary target of 5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline is the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor that plays a pivotal role in the differentiation of CD4+T cells into Th17 cells and the production of pro-inflammatory cytokines .

Mode of Action

5-Methanesulfonyl-1,2,3,4-tetrahydroquinoline acts as an inverse agonist of RORγ . It effectively inhibits the RORγ transcriptional activity and exhibits excellent selectivity against other nuclear receptor subtypes .

Biochemical Pathways

The compound’s action impacts the Th17/IL-17 pathway . By inhibiting RORγ, it reduces the production of pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 .

Result of Action

The compound demonstrates reasonable antiproliferative activity and potently inhibits colony formation and the expression of AR, AR regulated genes, and other oncogenes in AR positive prostate cancer cell lines . Moreover, it effectively suppresses tumor growth in a 22Rv1 xenograft tumor model in mice .

Propriétés

IUPAC Name |

5-methylsulfonyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-14(12,13)10-6-2-5-9-8(10)4-3-7-11-9/h2,5-6,11H,3-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZQOVHPVJSTCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1CCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2945786.png)

![N-(1-Cyanocyclohexyl)-2-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl-methylamino]-N-methylacetamide](/img/structure/B2945787.png)

![3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2945790.png)

![5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2945792.png)

![3-(3,5-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2945793.png)

![(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2945799.png)

![N-(3,4-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2945802.png)